molecular formula C9H11N5 B1661412 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine CAS No. 90597-03-8

9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine

Cat. No. B1661412
CAS RN: 90597-03-8
M. Wt: 189.22
InChI Key: UJMSXIGRPCNAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine, also known as MPA, is a synthetic purine analog that has been widely used in scientific research due to its unique properties. MPA is a potent inhibitor of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine.

Mechanism of Action

9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine inhibits adenosine deaminase by binding to the enzyme's active site and preventing the conversion of adenosine to inosine. This leads to an increase in adenosine levels, which can activate adenosine receptors and modulate various physiological functions.
Biochemical and Physiological Effects
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine has been shown to modulate immune function by increasing the production of cytokines and chemokines. It has also been shown to reduce inflammation by inhibiting the activation of inflammatory cells. 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine has been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine in lab experiments is its specificity for adenosine deaminase inhibition. This allows researchers to selectively study the effects of adenosine deaminase inhibition without affecting other enzymes or physiological processes. However, one limitation of using 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine is its short half-life, which can make it difficult to maintain a consistent level of adenosine deaminase inhibition.

Future Directions

There are numerous future directions for research on 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine. One area of interest is the development of 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine's effects on neurological function, as adenosine has been implicated in the regulation of neuronal activity. Additionally, 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine's potential as a therapeutic agent for cancer and autoimmune diseases warrants further investigation.

Scientific Research Applications

9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine has been extensively used in scientific research as a tool to study the role of adenosine deaminase in various biological processes. Adenosine deaminase is involved in the regulation of adenosine levels in the body, and its inhibition by 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine can affect numerous physiological functions. 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine has been used to study the effects of adenosine deaminase inhibition on immune function, inflammation, and cancer.

properties

IUPAC Name

9-methyl-N-prop-2-enylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMSXIGRPCNAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710787
Record name 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine

CAS RN

90597-03-8
Record name 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.